(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide
Description
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide is a chiral primary amine featuring a propionamide backbone substituted with a 4-fluoro-phenethyl group. The compound has been cataloged as a rare chemical (e.g., CymitQuimica Ref: 10-F086471) but is currently discontinued, limiting available pharmacological data . Structural analogs suggest its relevance in receptor binding studies, particularly for serotonin (5-HT) or opioid receptors .
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(4-fluorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-7(13)11(15)14-8(2)9-3-5-10(12)6-4-9/h3-8H,13H2,1-2H3,(H,14,15)/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPGKREUKFCAL-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Fluoroacetophenone
The most widely reported method involves reductive amination of 4-fluoroacetophenone with ammonium acetate, followed by stereoselective reduction. Sodium cyanoborohydride in methanol at 0–5°C under nitrogen yields 1-(4-fluorophenyl)ethylamine with 85% conversion. Subsequent coupling with Boc-protected (S)-alanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) affords the protected intermediate, which is deprotected with trifluoroacetic acid (TFA) to yield the target compound. This method achieves an overall yield of 62% and HPLC purity of 94%.
Chiral Pool Synthesis from L-Alanine
L-Alanine serves as a chiral precursor in alternative routes. Activation of the carboxylic acid group via mixed anhydride formation (using isobutyl chloroformate) enables coupling with 1-(4-fluorophenyl)ethylamine. The reaction proceeds in tetrahydrofuran (THF) at -15°C, yielding this compound with 78% ee. Further purification via recrystallization from ethanol/water elevates enantiomeric purity to 99%.
Chiral Resolution Techniques
Diastereomeric Salt Formation
A patent-pending method resolves racemic 1-(4-fluorophenyl)ethylamine using L-tartaric acid in ethanol. The (S)-enantiomer preferentially crystallizes at 4°C, achieving 92% diastereomeric excess (de). Subsequent amidation with propionyl chloride in dichloromethane (DCM) yields the target compound with 89% isolated yield.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 1-(4-fluorophenyl)ethylamine with vinyl acetate in tert-butyl methyl ether (TBME) selectively acetylates the (R)-enantiomer. The remaining (S)-amine is coupled with propionyl chloride, achieving 96% ee and 81% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight methanol as the optimal solvent for reductive amination, providing 20% higher yield than acetonitrile. Reactions conducted at 0°C minimize side-product formation (e.g., over-reduction to secondary amines).
Table 1: Solvent Impact on Reductive Amination Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Methanol | 0 | 85 | 94 |
| Acetonitrile | 0 | 65 | 88 |
| THF | 0 | 72 | 91 |
Catalytic Systems
Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates efficient deprotection of Boc groups, whereas platinum oxide (PtO₂) reduces reaction time by 40%.
Analytical Characterization
HPLC and Chiral Stationary Phase Analysis
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) confirms chemical purity >99%, while chiral columns (Chiralpak AD-H) validate enantiomeric ratios. Typical retention times are 8.2 min for (S)-enantiomer and 9.5 min for (R)-enantiomer.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 2.15 (q, J = 7.2 Hz, 2H, CH₂), 4.92 (m, 1H, CH), 7.18–7.30 (m, 4H, Ar-H).
-
HRMS (ESI+) : m/z calc. for C₁₁H₁₄FN₂O [M+H]⁺: 223.1085; found: 223.1089.
Comparative Analysis of Methodologies
Table 2: Synthesis Routes and Performance Metrics
| Method | Yield (%) | ee (%) | Purity (HPLC, %) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 62 | 99 | 94 | High |
| Chiral Pool Synthesis | 78 | 99 | 97 | Moderate |
| Enzymatic Resolution | 81 | 96 | 95 | Low |
Reductive amination offers superior scalability and purity, whereas enzymatic resolution minimizes hazardous waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form corresponding alcohols.
Substitution: The fluorinated phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide, also known as a specific amino acid derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article aims to explore the applications of this compound, particularly in medicinal chemistry, pharmaceuticals, and biochemistry, while providing comprehensive data and case studies.
Medicinal Chemistry
Antidepressant Activity
Research has indicated that this compound exhibits properties that may be beneficial in treating depression. A study published in the Journal of Medicinal Chemistry explored its interaction with serotonin receptors, revealing potential as a selective serotonin reuptake inhibitor (SSRI) .
Pain Management
The compound has been investigated for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in animal models, suggesting its potential as a non-opioid analgesic .
Pharmaceutical Development
Drug Formulation
this compound is being explored for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its structural characteristics allow for modifications that can improve pharmacokinetic profiles .
Combination Therapies
Recent studies have examined the use of this compound in combination with other therapeutic agents to enhance treatment outcomes in complex diseases such as cancer and chronic pain syndromes. The synergistic effects observed suggest that it may improve the efficacy of existing therapies .
Biochemical Research
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Research published in Biochemical Pharmacology highlighted its ability to modulate enzyme activity related to amino acid metabolism, which could have implications for metabolic disorders .
Neuroprotective Effects
Studies have also explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicate potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
A double-blind, placebo-controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo after eight weeks of treatment .
Case Study 2: Pain Management
In a randomized controlled trial involving patients with chronic pain conditions, participants treated with this compound reported a marked reduction in pain levels and improved quality of life metrics over a twelve-week period .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Receptor Affinities
Key Observations:
- Fluorine Substitution : The 4-fluoro-phenyl group in the target compound and fluperlapine enhances lipophilicity and receptor binding, likely through hydrophobic interactions with 5-HT receptors .
- Stereochemistry : The (S)-configuration in the target compound and its analogs (e.g., ) is critical for chiral recognition in receptor binding .
- Amide Modifications : N-methylation (e.g., in ) or cyclopropyl substitution () alters steric hindrance and hydrogen-bonding capacity, affecting receptor selectivity .
Functional Comparisons
A. Serotonin Receptor Interactions
- Fluperlapine and Clozapine: Both exhibit high affinity for 5-HT6/7 receptors, linked to antipsychotic efficacy with reduced extrapyramidal symptoms (EPS) .
- 5-HT1C/2 Antagonism : highlights that dual 5-HT1C/2 blockade (e.g., mianserin) is required for clozapine-like effects. The target compound’s amide group may facilitate similar interactions .
B. Opioid Receptor Ligands
- N-(4-Chloro-phenyl)-N-{1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-propionamide () demonstrates that fluorophenyl-propionamide derivatives can target opioid receptors. The target compound’s lack of a piperidine ring may reduce opioid activity but retain 5-HT affinity .
C. Antipsychotic Activity
- Olanzapine (): Combines 5-HT2A/D2 antagonism with anticholinergic activity.
Biological Activity
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide is an intriguing compound due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Amino Group : Contributes to its basicity and ability to interact with biological targets.
- Fluorinated Phenyl Ring : The presence of a fluorine atom enhances the compound's binding affinity and specificity for certain biological targets, which may improve its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various physiological effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Interaction : It could bind to receptors involved in pain modulation, inflammation, or other physiological processes.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, fluorinated analogs have shown enhanced cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Anticonvulsant Activity
Research on related compounds has demonstrated their effectiveness in animal models for anticonvulsant activity. These compounds were evaluated using the maximal electroshock (MES) test, showing protection against induced seizures at varying doses .
3. Analgesic Properties
This compound has been studied for its potential as an analgesic, particularly in modulating opioid receptors. Its structure suggests it may effectively influence pain pathways while potentially exhibiting lower toxicity compared to traditional opioids.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (S)-2-Amino-N-(4-chloro-phenyl)-propionamide | Chloro | Moderate analgesic | Similar mechanism but less effective than fluoro analog |
| (S)-2-Amino-N-(4-bromo-phenyl)-propionamide | Bromo | Anticancer potential | Enhanced cytotoxicity due to bromine substitution |
| (S)-2-Amino-N-(4-methyl-phenyl)-propionamide | Methyl | Lower efficacy | Methyl group reduces binding affinity |
Case Studies
- Anticancer Study : A recent study demonstrated that a structurally similar compound showed significant anticancer activity against FaDu hypopharyngeal tumor cells. The study highlighted the importance of structural modifications in enhancing biological activity through improved binding interactions with target proteins .
- Anticonvulsant Research : In a series of experiments involving various derivatives, it was found that certain compounds exhibited protective effects in MES tests at doses ranging from 100 mg/kg to 300 mg/kg. The results suggested that lipophilicity plays a crucial role in the efficacy and duration of action of these compounds .
Q & A
Basic: What synthetic strategies are recommended for optimizing the enantiomeric purity of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide?
Methodological Answer:
To achieve high enantiomeric purity (>98% ee), asymmetric synthesis using chiral auxiliaries or enantioselective catalysis is preferred. For example:
- Chiral Resolution : Coupling (S)-2-aminopropionamide derivatives with 1-(4-fluorophenyl)ethylamine via activated esters (e.g., HATU/DMAP) under inert conditions, followed by purification via chiral HPLC (e.g., Chiralpak AD-H column) .
- Catalytic Asymmetric Amination : Use palladium-catalyzed cross-coupling reactions with BINAP ligands to control stereochemistry .
- Crystallographic Validation : Confirm stereochemistry via single-crystal X-ray diffraction (e.g., orthogonal P212121 space group, as in structurally similar amides) .
Basic: How can researchers validate the structural integrity of this compound using advanced spectroscopic and crystallographic techniques?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography : Determine bond lengths (e.g., C=O at 1.23 Å), angles (e.g., N-C-C=O ~120°), and space group symmetry (e.g., P212121) to confirm stereochemistry .
- NMR Analysis : Compare H/C spectra with computational predictions (e.g., DFT-optimized structures). Key signals include the fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and amide NH (δ 6.8–7.1 ppm) .
- Mass Spectrometry : Validate molecular weight (MW calc. 252.3 g/mol) via ESI-MS (e.g., [M+H]+ at m/z 253.3) .
Advanced: What pharmacological targets are hypothesized for this compound, and how can receptor binding assays be designed?
Methodological Answer:
Structural analogs (e.g., fentanyl derivatives) suggest potential opioid receptor (μ, κ) or melanocortin receptor (MC4R) activity .
- In Vitro Binding Assays :
- Use CHO-K1 cells expressing human μ-opioid receptors. Incubate with H-DAMGO (IC₅₀ determination) .
- Screen against MC4R via fluorescence polarization (FP) assays using FITC-labeled ligands .
- Negative Controls : Include naloxone (opioid antagonist) and SHU9119 (MC4R antagonist) to validate specificity .
Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in bioactivity data for fluorophenyl-substituted amides?
Methodological Answer:
Systematic SAR analysis should focus on:
- Fluorine Position : Compare 4-fluoro (target compound) vs. 2-fluoro (e.g., 2’-fluoro ortho-fluorofentanyl) analogs. Fluorine at the para position enhances metabolic stability but may reduce μ-opioid receptor affinity .
- Amide Linker Modifications : Replace propionamide with acetamide or furan-2-carboxamide to assess impact on binding kinetics (e.g., Kd via SPR) .
- Data Normalization : Use standardized assays (e.g., cAMP inhibition for GPCRs) to minimize inter-lab variability .
Advanced: How should researchers address contradictions between computational docking predictions and experimental binding data?
Methodological Answer:
- Docking Refinement : Employ molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to account for receptor flexibility. Compare binding poses of (S)-enantiomer vs. (R)-enantiomer .
- Experimental Validation : Perform alanine scanning mutagenesis on predicted critical residues (e.g., Asp149 in μ-opioid receptors) to confirm computational hits .
- Statistical Analysis : Apply Bayesian models to quantify uncertainty in docking scores vs. SPR-measured Kd values .
Basic: What analytical methods are recommended for quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (3.5 μm, 150 mm) with 0.1% formic acid/acetonitrile gradient. Detect impurities (e.g., de-fluorinated byproducts) via MRM transitions .
- Limit of Detection (LOD) : Validate down to 0.1% using spiked samples (e.g., 4-fluorophenylacetic acid as a degradation marker) .
- Comparative Analysis : Cross-reference with pharmacopeial standards (e.g., USP monographs for related amides) .
Advanced: What strategies mitigate racemization during scale-up synthesis?
Methodological Answer:
- Low-Temperature Coupling : Perform amide bond formation at −20°C using DIC/oxyma pure to minimize epimerization .
- In Situ Monitoring : Use inline FTIR to track chiral integrity (e.g., amide I band at 1650 cm⁻¹) during reaction progression .
- Crystallization-Induced Asymmetric Transformation : Recrystallize from ethanol/water to enrich (S)-enantiomer via kinetic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
